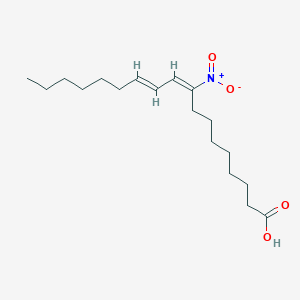

9-nitro-9Z,11E-octadecadienoic acid

Description

BenchChem offers high-quality 9-nitro-9Z,11E-octadecadienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-nitro-9Z,11E-octadecadienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H31NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(9E,11E)-9-nitrooctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h8,11,14H,2-7,9-10,12-13,15-16H2,1H3,(H,20,21)/b11-8+,17-14+ |

InChI Key |

URRNFVDDJZKQGD-LDRANXPESA-N |

Isomeric SMILES |

CCCCCC/C=C/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] |

Canonical SMILES |

CCCCCCC=CC=C(CCCCCCCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Electrophilic Logic of 9-Nitro-9Z,11E-Octadecadienoic Acid: A Technical Whitepaper on Nitro-Fatty Acid Signaling

Executive Summary

The discovery of endogenously generated nitro-fatty acids (NO₂-FAs) has fundamentally shifted our understanding of lipid signaling. Far from being mere byproducts of oxidative stress, these electrophilic lipids act as crucial transducers of metabolic and inflammatory homeostasis. Among them, 9-nitro-9Z,11E-octadecadienoic acid (commonly referred to as 9-NO₂-CLA) is the most abundant and biologically potent.

This whitepaper provides an in-depth mechanistic analysis of 9-NO₂-CLA for drug development professionals and researchers. We will deconstruct its biosynthetic logistics, structural chemistry, and pleiotropic signaling pathways—specifically its reversible covalent interactions with Keap1, NF-κB, and PPARγ. Furthermore, we provide field-proven, self-validating experimental protocols for its quantification and target validation.

Chemical Identity & Biosynthetic Logistics

Structural Chemistry

9-NO₂-CLA (Formula: C₁₈H₃₁NO₄, Mass: 325.225 Da) is an electrophilic nitroalkene registered in the LIPID MAPS database[1]. The presence of the strongly electron-withdrawing nitro (-NO₂) group adjacent to the double bond creates an electron-deficient β-carbon. This structural feature is the cornerstone of its biological activity, allowing it to undergo rapid, reversible Michael addition with soft nucleophiles, primarily the thiolate anions of cysteine residues on target proteins [2].

Endogenous Formation: The Conjugated Advantage

The biosynthesis of 9-NO₂-CLA is a non-enzymatic process driven by the convergence of reactive nitrogen species (RNS) and dietary/endogenous lipids. The reaction requires nitrogen dioxide (•NO₂), which is generated either through the protonation of salivary nitrite (NO₂⁻) in the acidic gastric compartment or via myeloperoxidase (MPO) catalysis during acute inflammation [3].

The Causality of Substrate Preference: Why is conjugated linoleic acid (CLA) the preferential substrate over the highly abundant bis-allylic linoleic acid (LA)? When •NO₂ attacks a conjugated diene, the resulting intermediate radical is highly stabilized by resonance across the adjacent double bond. In contrast, attack on a bis-allylic system yields a less stable intermediate. Consequently, the nitration yield of CLA is >10⁵ times higher than that of non-conjugated dienes[2].

Figure 1: Endogenous biosynthetic pathways of 9-NO2-CLA via gastric and inflammatory mechanisms.

Core Biological Mechanisms: The "Electrophilic Logic"

The biological efficacy of 9-NO₂-CLA is dictated by its ability to act as a reversible electrophile. Unlike irreversible alkylating agents that cause permanent protein damage and toxicity, the Michael addition of 9-NO₂-CLA to thiols exhibits reversible biphasic kinetics[3]. This reversibility allows 9-NO₂-CLA to act as a transient signaling switch rather than a toxicant.

Nrf2/Keap1 Activation (Antioxidant Response)

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which targets it for ubiquitination. 9-NO₂-CLA covalently alkylates specific sensor cysteines on Keap1 (primarily Cys273 and Cys288). This structural modification induces a conformational change that prevents Nrf2 ubiquitination. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NQO1 [4].

NF-κB Inhibition (Anti-inflammatory Response)

Simultaneously, 9-NO₂-CLA exerts potent anti-inflammatory effects by directly targeting the NF-κB pathway. It undergoes Michael addition with Cys38 of the p65 subunit of NF-κB. This alkylation physically occludes the DNA-binding domain of p65, preventing it from binding to promoter regions of pro-inflammatory cytokines (e.g., IL-6, TNF-α), thereby halting the inflammatory cascade at the transcriptional level [4].

PPARγ Partial Agonism (Metabolic Homeostasis)

Beyond redox signaling, 9-NO₂-CLA acts as a high-affinity endogenous ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). It covalently binds to Cys285 within the ligand-binding domain. Unlike synthetic thiazolidinediones (TZDs) which are full agonists that often cause weight gain and edema, 9-NO₂-CLA acts as a selective partial modulator[5]. It improves insulin sensitivity and glucose uptake without the adverse side effects associated with full PPARγ hyperactivation.

Figure 2: Divergent signaling pathways modulated by 9-NO2-CLA via reversible cysteine alkylation.

Quantitative Pharmacodynamics & Kinetics

To design robust experimental models, researchers must understand the physiological baseline and kinetic constraints of 9-NO₂-CLA. The following table summarizes the critical quantitative parameters established in the literature.

| Parameter | Value | Biological & Experimental Significance |

| Molecular Mass | 325.225 Da | Exact mass required for high-resolution LC-MS/MS MRM transitions. |

| Endogenous Basal Levels | 1 - 3 nM | Present in healthy human plasma; establishes the baseline for physiological dosing. |

| Synthesis Yield (CLA vs. LA) | >10⁵ higher | Conjugated diene resonance stabilizes the intermediate radical, dictating substrate preference. |

| Primary Target Residues | Cysteine, Histidine | Low pKa thiols are preferentially targeted; dictates the use of thiol-blocking agents in assays. |

| Key Protein Targets | Keap1, NF-κB, PPARγ | Mediates pleiotropic antioxidant, anti-inflammatory, and metabolic effects. |

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The transient nature of nitroalkenes requires strict handling procedures to prevent ex vivo degradation or artificial generation.

Protocol 1: Detection and Quantification via LC-MS/MS

Rationale: The highly electronegative nitro group makes 9-NO₂-CLA exceptionally suited for Negative Electrospray Ionization (NESI). We utilize Multiple Reaction Monitoring (MRM) to track the specific loss of the nitro group.

-

Sample Collection & Quenching: Collect plasma in EDTA tubes. Immediately add N-ethylmaleimide (NEM) to a final concentration of 10 mM. Causality: NEM alkylates all free biological thiols, preventing 9-NO₂-CLA from artificially binding to plasma proteins ex vivo.

-

Internal Standard Addition: Spike the sample with 10 nM of heavy-isotope labeled ¹³C₁₈-9-NO₂-CLA. Causality: This corrects for matrix effects and lipid losses during the extraction phase.

-

Lipid Extraction: Perform a modified Bligh-Dyer extraction using Methanol/Chloroform/Water (2:2:1.8, v/v/v) acidified with 0.1% formic acid to ensure the fatty acid remains protonated and partitions into the organic layer.

-

Chromatography: Separate lipids using a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

MS/MS Detection: Operate the mass spectrometer in NESI mode. Monitor the MRM transition m/z 324.2 → 46. The m/z 46 product ion corresponds to the cleaved [NO₂]⁻ anion, providing absolute structural confirmation.

Protocol 2: Validation of Keap1 Alkylation via Click-Chemistry

Rationale: To prove that Nrf2 activation is a direct result of Keap1 alkylation (and not a secondary downstream effect), we must isolate the covalently modified protein complex.

-

Probe Incubation: Treat cultured macrophages with 1 μM of an alkyne-tagged derivative of 9-NO₂-CLA for 2 hours.

-

Lysis & Click Reaction: Lyse cells in a non-denaturing buffer. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate. Causality: This covalently attaches a biotin tag exclusively to proteins that have been alkylated by the nitro-fatty acid probe.

-

Streptavidin Pull-down: Incubate the lysate with streptavidin-agarose beads. Wash stringently with 1% SDS to remove non-covalently associated proteins.

-

On-Bead Digestion & Identification: Digest the isolated proteins with trypsin directly on the beads. Analyze the resulting peptides via Nano-LC-MS/MS. The presence of Keap1 peptides containing Cys273 or Cys288 with the corresponding mass shift confirms direct target engagement.

Conclusion & Translational Perspectives

9-nitro-9Z,11E-octadecadienoic acid represents a paradigm shift in lipid pharmacology. By leveraging the intrinsic electrophilicity of the nitroalkene moiety, 9-NO₂-CLA achieves targeted, reversible modulation of key inflammatory and metabolic master switches (Keap1, NF-κB, PPARγ). For drug development professionals, the "electrophilic logic" of 9-NO₂-CLA offers a blueprint for designing next-generation therapeutics that mimic endogenous resolution pathways without the toxicity associated with irreversible covalent inhibitors.

References

-

The chemical basis of thiol addition to nitro-conjugated linoleic acid, a protective cell-signaling lipid Universidad de la República (Udelar) URL:[Link]

-

Conjugated Linoleic Acid Is a Preferential Substrate for Fatty Acid Nitration National Institutes of Health (NIH) / PMC URL:[Link]

-

Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology National Institutes of Health (NIH) / PMC URL:[Link]

-

Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids National Institutes of Health (NIH) / PMC URL:[Link]

-

Covalent peroxisome proliferator-activated receptorγ binding by nitro-fatty acids: Endogenous ligands act as selective modulators ResearchGate URL:[Link]

-

LIPID MAPS: LMFA01120005 (9-NO2-CLA) LIPID MAPS Lipidomics Gateway URL:[Link]

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. Conjugated Linoleic Acid Is a Preferential Substrate for Fatty Acid Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Electrophilic Lipid Signaling Paradigm: A Technical Whitepaper on 9-nitro-9Z,11E-octadecadienoic Acid (NO2-CLA)

Executive Summary

The discovery of endogenously generated electrophilic nitro-fatty acids (NO2-FAs) has fundamentally shifted our understanding of lipid-mediated signal transduction. Among these, 9-nitro-9Z,11E-octadecadienoic acid (NO2-CLA) has emerged as the most abundant and biologically potent nitrated fatty acid in humans. Formed via the nitration of conjugated linoleic acid (CLA) during gastric digestion or macrophage-driven inflammatory bursts, NO2-CLA acts as a pleiotropic signaling mediator. By leveraging reversible Michael addition (S-nitro-alkylation) with hyper-reactive cysteine residues on critical regulatory proteins, NO2-CLA orchestrates a profound anti-inflammatory and cytoprotective response.

This whitepaper provides a comprehensive technical analysis of the core signaling pathways modulated by NO2-CLA—specifically Nrf2, NF-κB, and STING—alongside self-validating experimental protocols designed for drug development professionals and molecular biologists.

Biogenesis and Chemical Biology of NO2-CLA

Unlike bis-allylic fatty acids, conjugated linoleic acid (9Z,11E-CLA) is uniquely susceptible to nitration due to its conjugated diene structure. During acute inflammation, inducible nitric oxide synthase (iNOS) produces nitric oxide (•NO), which rapidly oxidizes to nitrogen dioxide (•NO2). The •NO2 radical attacks the external flanking carbons of the conjugated double bond system, yielding NO2-CLA [Villacorta et al., 2018].

The presence of the electron-withdrawing nitro group adjacent to a double bond creates a highly reactive nitroalkene moiety . This electrophilic center readily undergoes reversible Michael addition with nucleophilic thiols (thiolates) on specific target proteins, fundamentally altering their conformation and downstream signaling cascades.

Fig 1: Biogenesis of NO2-CLA and its dual role in Nrf2 activation and NF-κB inhibition.

Core Anti-Inflammatory Signaling Pathways

Nrf2/Keap1 Activation (The Cytoprotective Axis)

Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. NO2-CLA acts as a targeted electrophile, covalently modifying the hyper-reactive Cys151 residue on Keap1. This alkylation induces a conformational shift that halts Nrf2 ubiquitination. Consequently, Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE), driving the expression of phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) [Khoo et al., 2010].

NF-κB Inhibition (The Pro-Inflammatory Suppressor)

Simultaneous to Nrf2 activation, NO2-CLA potently suppresses the canonical NF-κB pathway. NO2-CLA directly nitro-alkylates the p65 subunit (specifically at Cys38) and the IκB kinase (IKK). This physical adduction prevents the nuclear translocation of NF-κB and its subsequent binding to target DNA sequences. The net result is a dramatic downregulation of pro-inflammatory cytokines, including IL-6, TNF-α, and MCP-1, effectively acting as a molecular brake on macrophage hyperactivation [Li et al., 2018].

STING Pathway Inhibition (The Antiviral/Autoimmune Modulator)

Recent breakthroughs have identified the Stimulator of Interferon Genes (STING) as a primary target for NO2-CLA. Upon detection of cytosolic DNA, STING normally translocates from the Endoplasmic Reticulum (ER) to the Golgi apparatus, where it undergoes essential palmitoylation required for TBK1 recruitment and Type I Interferon (IFN) production. NO2-CLA covalently modifies Cys88 and Cys91 on STING while it resides in the ER. This nitro-alkylation sterically hinders subsequent palmitoylation, halting the STING signaling cascade and preventing autoimmune tissue damage [Hansen et al., 2018].

Fig 2: NO2-CLA inhibits STING palmitoylation via Cys88/91 nitro-alkylation, blocking IFN.

Quantitative Data Summary

The following table synthesizes the quantitative biological impact of NO2-CLA across various in vitro models, demonstrating its high potency at low micromolar to nanomolar concentrations.

| Target Gene/Protein | Pathway Modulated | Biological Outcome | Effective NO2-CLA Concentration | Modulatory Effect |

| HO-1 (HMOX1) | Keap1 / Nrf2 | Antioxidant defense | 1.0 - 2.5 µM | > 15-fold Upregulation |

| NQO1 | Keap1 / Nrf2 | Cytoprotection | 2.5 - 5.0 µM | > 5-fold Upregulation |

| IL-6 | NF-κB | Pro-inflammatory suppression | 2.5 µM | ~ 70% Reduction |

| TNF-α | NF-κB | Pro-inflammatory suppression | 5.0 µM | ~ 60% Reduction |

| IFN-β | STING / TBK1 | Antiviral/Autoimmune suppression | 1.0 - 3.0 µM | > 80% Reduction |

| PPARγ | Nuclear Receptor | Metabolic regulation | ~ 100 nM (Kd) | Partial Agonism |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. They incorporate specific controls to prove causality—confirming that the electrophilic nitroalkene moiety (and not just the lipid backbone) is responsible for the observed signaling changes.

Protocol 1: In Vitro Assessment of NF-κB Suppression and Nrf2 Activation

Objective: Quantify the anti-inflammatory efficacy of NO2-CLA in macrophages while proving the mechanism is dependent on reversible thiol alkylation.

-

Cell Culture & Seeding: Seed RAW264.7 murine macrophages at

cells/well in 6-well plates using DMEM + 10% FBS. Starve in 1% FBS for 12 hours prior to treatment. -

Pre-treatment (The Causality Check):

-

Test Group: Treat with NO2-CLA (2.5 µM).

-

Negative Control: Treat with native 9Z,11E-CLA (2.5 µM). Rationale: Proves the nitro group is required.

-

Positive Control: Treat with CDDO-Im (100 nM). Rationale: Validates Nrf2 pathway responsiveness.

-

-

Reversibility Assay (Self-Validation): To a parallel set of NO2-CLA treated wells, add 1 mM Dithiothreitol (DTT) or Glutathione (GSH) 30 minutes prior to NO2-CLA. Rationale: Because NO2-FA Michael additions are uniquely reversible, flooding the system with exogenous thiols will scavenge the NO2-CLA. If the anti-inflammatory effect is abolished, it definitively proves the mechanism relies on electrophilic thiol alkylation.

-

Inflammatory Challenge: After 4 hours of pre-treatment, stimulate cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 6-12 hours.

-

Readout: Extract total RNA using TRIzol. Perform RT-qPCR for HO-1 and NQO1 (Nrf2 targets) and IL-6 and TNF-α (NF-κB targets).

Protocol 2: Chemoproteomic Validation of STING Nitro-Alkylation

Objective: Demonstrate direct physical adduction of NO2-CLA to STING Cys88/91.

-

Cell Treatment: Treat wild-type human fibroblasts with 5 µM Biotinylated-NO2-CLA for 2 hours.

-

Mutation Control (Self-Validation): In parallel, utilize CRISPR/Cas9-engineered fibroblasts expressing a STING C88S/C91S double mutant. Rationale: If Biotin-NO2-CLA pulls down WT STING but fails to pull down the mutant, C88 and C91 are definitively confirmed as the exclusive target sites.

-

Lysis & Pulldown: Lyse cells in non-denaturing RIPA buffer. Incubate lysates with Streptavidin-agarose beads overnight at 4°C to capture all biotin-lipid-adducted proteins.

-

Elution & Detection: Elute proteins by boiling in Laemmli buffer (without DTT to preserve the adduct if running non-reducing, though standard westerns will detect the enriched protein). Perform Western Blotting probing for STING.

Conclusion

9-nitro-9Z,11E-octadecadienoic acid represents a master regulator of cellular homeostasis. By acting as a targeted, reversible electrophile, NO2-CLA bypasses traditional receptor-ligand pharmacology, directly modifying the proteome to resolve inflammation. Its ability to simultaneously activate Nrf2, inhibit NF-κB, and block STING palmitoylation positions NO2-CLA—and its synthetic nitroalkene analogs—as highly promising therapeutic candidates for chronic inflammatory, metabolic, and autoimmune diseases.

References

- In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation.Redox Biology.

- Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling.Proceedings of the National Academy of Sciences (PNAS).

- Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships.Journal of Pharmacology and Experimental Therapeutics.

- Transcriptomic sequencing reveals diverse adaptive gene expression responses of human vascular smooth muscle cells to nitro-conjugated linoleic acid.Physiological Genomics.

- Olives and Olive Oil Are Sources of Electrophilic Fatty Acid Nitroalkenes.PLOS One.

role of 9-nitro-CLA as an endogenous PPAR-gamma agonist

Endogenous Modulation of PPAR by 9-Nitro-CLA: Mechanisms, Kinetics, and Therapeutic Frontiers

Executive Summary

The pharmacological landscape of Peroxisome Proliferator-Activated Receptor gamma (PPAR

Part 1: Biosynthesis and Chemical Identity

The "Identity Crisis": NO -LA vs. NO -CLA

Early literature often identified endogenous nitrated lipids as nitrated linoleic acid (NO

Endogenous Formation Pathway

9-nitro-CLA is generated via non-enzymatic nitration, particularly under conditions of inflammation (e.g., ischemia-reperfusion) or within the acidic environment of the gastric lumen.

-

Precursors: Dietary CLA (primarily 9Z,11E-CLA) and Nitrite (

). -

Radical Generation: Myeloperoxidase (MPO) or acidic disproportionation converts nitrite to nitrogen dioxide radicals (

). -

Radical Addition: The

radical attacks the electron-rich conjugated diene system. -

Isomerization: This yields two primary regioisomers: 9-nitro-CLA and 12-nitro-CLA .[4]

Figure 1: Biosynthetic Pathway of 9-nitro-CLA

Caption: Biomimetic generation of 9-nitro-CLA via radical addition of nitrogen dioxide to the conjugated diene system.

Part 2: Mechanistic Pharmacodynamics

The Electrophilic Pharmacophore

The biological potency of 9-nitro-CLA stems from the nitroalkene moiety.[5] The electron-withdrawing nitro group renders the adjacent carbon atom highly electrophilic (electron-deficient). This enables the molecule to act as a Michael acceptor , reacting with soft nucleophiles such as the thiolate anions of cysteine residues.

Covalent Modification of PPAR (Cys285)

Unlike TZDs (e.g., Rosiglitazone) which bind via reversible hydrogen bonds and hydrophobic interactions, 9-nitro-CLA engages the PPAR

-

Target: Cysteine 285 (Cys285) located in Helix 3 of the PPAR

LBD. -

Reaction: Michael addition. The sulfur atom of Cys285 attacks the

-carbon of the nitroalkene on 9-nitro-CLA. -

Kinetics: This reaction is reversible under physiological conditions, allowing 9-nitro-CLA to act as a signaling modulator rather than a permanent toxicant.

-

Consequence: The covalent adduct stabilizes Helix 12, facilitating the recruitment of co-activators (e.g., SRC-1) but inducing a conformational change distinct from full agonists. This results in partial agonism , promoting insulin sensitization without the robust adipogenesis associated with TZDs.

Figure 2: Molecular Mechanism of Action

Caption: The Michael addition of 9-nitro-CLA to Cys285 drives partial agonism and anti-inflammatory transrepression.

Part 3: Experimental Workflows

To rigorously study 9-nitro-CLA, researchers must employ protocols that preserve its labile electrophilic nature.

Biomimetic Synthesis Protocol

Objective: Generate biologically relevant isomers of NO

-

Reagents: 9Z,11E-CLA (free fatty acid), Sodium Nitrite (

), Acetic Acid, Ethyl Acetate. -

Procedure:

-

Dissolve CLA in a biphasic system (e.g., Ethyl Acetate/Water).

-

Add

(5-fold molar excess). -

Acidify aqueous phase to pH 3.0 with acetic acid to generate

and -

React for 60 minutes at 37°C with vigorous stirring.

-

Extract organic layer, dry under

. -

Purification: Use Silica Gel Flash Chromatography (Hexane/Ether gradient) to separate 9-nitro and 12-nitro isomers.

-

Mass Spectrometry Detection (LC-MS/MS)

Objective: Quantify 9-nitro-CLA in biological matrices.

-

System: Triple Quadrupole MS (ESI Negative Mode).

-

Key Transitions: Nitro-fatty acids characteristically lose the nitro group (

, 47 Da) during collision-induced dissociation (CID).

| Analyte | Precursor Ion ( | Product Ion ( | Description |

| 9-nitro-CLA | 324.2 | 277.2 | Loss of |

| 342.2 | 295.2 | Isotope labeled control |

PPAR Reporter Gene Assay

Objective: Validate functional agonism.[6]

-

Transfection: Co-transfect COS-7 or HEK293 cells with:

-

pSG5-PPAR

(Expression vector). -

PPRE-Luc (Luciferase reporter driven by PPAR response element).

-

Renilla Luciferase (Normalization control).

-

-

Treatment: Treat cells with 9-nitro-CLA (0.1 - 10

) for 24 hours. Include Rosiglitazone (1 -

Readout: Measure Luminescence. 9-nitro-CLA typically yields 40-60% of the maximal activity of Rosiglitazone, confirming partial agonism .

Figure 3: Experimental Validation Workflow

Caption: Step-by-step workflow from chemical synthesis to functional biological validation.

Part 4: Therapeutic Implications

The discovery of 9-nitro-CLA bridges the gap between metabolic signaling and inflammation.

-

Safety Profile: As an endogenous lipid, 9-nitro-CLA avoids the "off-target" toxicity seen with synthetic TZDs.

-

Dual Efficacy: It simultaneously improves insulin sensitivity (via PPAR

) and reduces systemic inflammation (via NF- -

Drug Development: Synthetic analogs of nitro-fatty acids (e.g., 10-nitro-oleate) are currently in Phase II clinical trials, validating this mechanistic approach.

References

-

Bonacci, G. et al. (2012).[7] Conjugated linoleic acid is a preferential substrate for fatty acid nitration.[7][8] Journal of Biological Chemistry, 287(53), 44071-44082.[7][8] Link

-

Woodcock, S.R. et al. (2014). Biomimetic nitration of conjugated linoleic acid: Formation and characterization of naturally occurring conjugated nitrodienes. The Journal of Organic Chemistry, 79(1), 25-33.[7][8] Link

-

Li, Y. et al. (2008).[6][9] Molecular recognition of nitrated fatty acids by PPAR gamma. Nature Structural & Molecular Biology, 15(8), 865-867. Link

-

Schopfer, F.J. et al. (2010). Covalent peroxisome proliferator-activated receptor gamma adduction by nitro-fatty acids: Endogenous ligands act as selective modulators.[1][2] Journal of Biological Chemistry, 285(16), 12321-12333. Link

-

Freeman, B.A. et al. (2008). Nitro-fatty acid formation and signaling.[1][2][4][6][10][11][12] Journal of Biological Chemistry, 283(23), 15515-15519. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. glpbio.cn [glpbio.cn]

- 9. rcsb.org [rcsb.org]

- 10. 9(10)-Nitrooleic Acid - Echelon Biosciences [echelon-inc.com]

- 11. Endogenous generation of nitro-fatty acid hybrids having dual nitrate ester (RONO2) and nitroalkene (RNO2) substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Metabolic Fate of Nitrated Linoleic Acid in Mammalian Systems: Pathways, Pharmacokinetics, and Analytical Workflows

Executive Summary

Nitrated fatty acids (NO₂-FAs) have emerged as a critical class of endogenous signaling lipids. Formed via the non-enzymatic reaction of reactive nitrogen species (e.g., nitrogen dioxide radical, •NO₂) with unsaturated fatty acids during digestion, basal metabolism, and inflammatory stress, these electrophilic mediators exert profound anti-inflammatory and cytoprotective effects[1][2]. Among these, nitrated linoleic acid (NO₂-LA) and its conjugated isomer (NO₂-cLA) are highly abundant and biologically active[1][3]. Understanding the metabolic fate of NO₂-LA is paramount for drug development professionals and researchers seeking to harness its therapeutic potential or design synthetic nitroalkene analogues.

This technical guide delineates the pharmacokinetic journey of NO₂-LA in mammalian systems, detailing its biotransformation pathways, quantitative profiling, and the rigorous LC-MS/MS methodologies required for its detection.

The Core Metabolic Pathways of NO₂-LA

The metabolic fate of NO₂-LA is dictated by its unique chemical structure: an electron-withdrawing nitro group adjacent to a double bond, creating a highly reactive electrophilic

Reversible Protein and Thiol Adduction (The Signaling Reservoir)

Unlike classical lipids that signal via canonical membrane receptors, NO₂-LA signals predominantly through covalent, reversible post-translational modifications[2][5]. The electrophilic nitroalkene moiety undergoes rapid Michael addition with nucleophilic thiols, such as the cysteine residues on glutathione (GSH) and critical regulatory proteins (e.g., Keap1, NF-κB, and STING)[2][3].

-

Mechanistic Causality: This adduction is not a terminal metabolic dead-end. Because the Michael addition is reversible, adducted proteins and GSH act as a systemic "reservoir" for NO₂-LA. This dynamic equilibrium allows NO₂-LA to be transported through the aqueous plasma environment and released at distal cellular targets, extending its pharmacokinetic half-life and bioactivity[1][6].

Enzymatic Saturation via Prostaglandin Reductase-1 (PTGR1)

The primary mechanism for terminating NO₂-LA's electrophilic signaling is enzymatic saturation. Prostaglandin reductase-1 (PTGR1) specifically recognizes nitroalkenes and reduces the electrophilic double bond to yield a saturated, non-electrophilic nitroalkane[1].

-

Mechanistic Causality: By removing the double bond, PTGR1 eliminates the molecule's Michael acceptor capabilities. This effectively "turns off" the signaling properties of NO₂-LA, preventing uncontrolled protein alkylation and shunting the molecule toward degradation[1].

Mitochondrial and Peroxisomal -Oxidation

Both free NO₂-LA and its saturated nitroalkane metabolites are substrates for canonical lipid degradation pathways. Following activation to their corresponding Coenzyme A (CoA) derivatives, these molecules undergo successive rounds of

-

Mechanistic Causality: Each cycle of

-oxidation cleaves two carbons from the acyl chain. Consequently, NO₂-LA (an 18-carbon lipid) is sequentially degraded into dinor (C16), tetranor (C14), and hexanor (C12) nitro-metabolites[1]. These shortened, highly polar metabolites are subsequently excreted in the urine, representing the terminal elimination pathway[1][8].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Esterification into Complex Lipids

NO₂-LA can be esterified and incorporated into complex lipids, including triglycerides and glycerophospholipids, within the endoplasmic reticulum and mitochondrial membranes[2]. This incorporation alters membrane dynamics and provides a long-term storage pool of nitrated lipids that can be mobilized by lipases during subsequent inflammatory events[9].

Metabolic pathways of NO2-LA: Adduction, saturation, β-oxidation, and esterification.

Quantitative Profiling and Pharmacokinetics

Accurate measurement of endogenous NO₂-LA is notoriously difficult due to its low basal concentrations, rapid metabolism, and extensive protein adduction[1][10]. In healthy mammalian plasma, free NO₂-LA exists in the low nanomolar range[10].

Table 1: Pharmacokinetic & Analytical Profile of Key Nitro-Fatty Acids

| Analyte | Basal Plasma Concentration | Primary Ionization | MRM Transition | Primary Metabolic Fate |

| NO₂-LA (Nitro-linoleic acid) | ~3.0 - 3.2 nM | [M-H]⁻ | m/z 324 → 46 | Adduction, |

| NO₂-OA (Nitro-oleic acid) | ~12.6 - 21.7 nM | [M-H]⁻ | m/z 326 → 46 | Saturation (PTGR1), |

| NO₂-cLA (Nitro-conjugated LA) | Low nM | [M-H]⁻ | m/z 324 → 46 | Adduction, |

| Dinor-NO₂-LA (C16 metabolite) | Trace | [M-H]⁻ | m/z 296 → 46 | Urinary excretion |

(Data synthesized from standardized LC-MS/MS clinical quantifications)

Experimental Methodology: LC-MS/MS Quantification

To accurately quantify NO₂-LA and its metabolites, researchers must employ rigorous, self-validating analytical workflows. The following protocol outlines the gold-standard LC-MS/MS methodology for extracting and quantifying NO₂-LA from mammalian plasma[10][11].

Step-by-Step LC-MS/MS Workflow

-

Self-Validation Principle: This protocol utilizes heavy-isotope internal standards (e.g., ¹⁵N-labeled NO₂-LA or heptadecanoic acid) spiked immediately into the plasma. Because NO₂-FAs are highly reactive and prone to degradation during extraction, the internal standard corrects for matrix effects and extraction losses, ensuring absolute quantification[10][11].

Step 1: Internal Standard Spiking & Protein Precipitation

-

Aliquot 100 µL of mammalian plasma into a microcentrifuge tube.

-

Immediately spike with a known concentration of internal standard (e.g., ¹⁵NO₂-LA or heptadecanoic acid)[10][11].

-

Add 400 µL of ice-cold acetonitrile (or acidified chloroform/methanol) to precipitate plasma proteins and disrupt non-covalent NO₂-LA-protein interactions[10][11].

Step 2: Liquid-Liquid Extraction (LLE)

-

Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Collect the organic supernatant containing the lipid fraction.

-

Evaporate the solvent under a gentle stream of nitrogen gas to prevent oxidative degradation of the lipids.

-

Reconstitute the dried lipid pellet in 50 µL of LC-MS grade methanol.

Step 3: Chromatographic Separation

-

Inject 5 µL of the reconstituted sample onto a C18 reverse-phase UHPLC column.

-

Utilize a gradient elution profile with Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid).

-

Experimental Causality: The acidic mobile phase ensures the carboxylic acid moiety of NO₂-LA remains protonated during separation, improving peak shape and retention on the hydrophobic C18 stationary phase[10].

Step 4: Mass Spectrometry Detection (Negative Ion ESI)

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Experimental Causality: NO₂-LA readily loses a proton at the carboxylic acid group, yielding a robust [M-H]⁻ parent ion at m/z 324[11].

-

Perform Multiple Reaction Monitoring (MRM). Isolate the m/z 324 parent ion in Q1, subject it to collision-induced dissociation (CID) in Q2, and monitor the m/z 46 product ion in Q3.

-

Experimental Causality: The m/z 46 fragment corresponds to the cleaved nitro group ([NO₂]⁻). This specific transition (324 → 46) is the definitive signature of nitrated linoleic acid[10][11].

LC-MS/MS analytical workflow for the quantification of NO2-LA in mammalian plasma.

Conclusion

The metabolic fate of NO₂-LA is a highly orchestrated sequence of reversible signaling events and irreversible degradation pathways. By leveraging dynamic Michael addition, NO₂-LA acts as a mobile signaling reservoir, while PTGR1 saturation and

References

-

[7] Nitro-fatty Acid Metabolome: Saturation, Desaturation, β-Oxidation, and Protein Adduction. Journal of Biological Chemistry / NIH.[Link]

-

[1] Nitro-fatty acid Formation and Metabolism. NIH PMC.[Link]

-

Nitro-fatty acid Formation and Metabolism. CONICET.[Link]

-

[5] Nitro-fatty Acid Formation and Signaling. Journal of Biological Chemistry / NIH.[Link]

-

[9] Convergence of Nitric Oxide and Lipid Signaling: Anti-Inflammatory Nitro-Fatty Acids. ResearchGate.[Link]

-

[3] Nitro fatty acids: novel drug candidates for the co-treatment of atherosclerosis and non-alcoholic fatty liver disease. NIH PMC.[Link]

-

[8] Nitro-fatty acids in cardiovascular regulation and diseases. IMR Press.[Link]

-

[6] Formation and Signaling Actions of Electrophilic Lipids. NIH PMC.[Link]

-

[2] Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv.[Link]

-

[11] Characterization of Linoleic Acid Nitration in Human Blood Plasma by Mass Spectrometry. ACS Publications.[Link]

-

[10] Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. ResearchGate.[Link]

-

[12] Measurement of nitro-oleic acid and nitro-linoleic acid in plasma by GC-MS/MS and LC-MS/MS in health and disease: The significance of the internal standard. ResearchGate.[Link]

Sources

- 1. Nitro-fatty acid Formation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Nitro fatty acids: novel drug candidates for the co-treatment of atherosclerosis and non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro-fatty Acid Metabolome: Saturation, Desaturation, β-Oxidation, and Protein Adduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. storage.imrpress.com [storage.imrpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Keap1-Nrf2 Pathway Activation by 9-Nitro-CLA Isomers: A Technical Guide to Electrophilic Lipid Signaling

Executive Summary

Nitro-fatty acids (NO₂-FAs) represent a critical class of endogenous electrophilic signaling mediators. Among these, the nitration products of conjugated linoleic acid (CLA)—specifically 9-nitro-conjugated linoleic acid (9-NO₂-cLA)—have emerged as potent modulators of adaptive cellular responses. Generated endogenously during inflammation via nitric oxide (•NO) and nitrite (NO₂⁻)-dependent pathways, or through the digestion of dietary lipids like extra virgin olive oil, 9-NO₂-cLA exerts profound anti-inflammatory and cytoprotective effects 1[1].

This whitepaper provides an in-depth technical analysis of how 9-NO₂-cLA regioisomers activate the Kelch-like ECH-associated protein 1 (Keap1) / Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By combining mechanistic insights with field-proven, self-validating experimental protocols, this guide is designed to equip drug development professionals and molecular biologists with the precise methodologies required to synthesize, isolate, and validate 9-NO₂-cLA as a therapeutic lead.

Mechanistic Causality: The Electrophilic Nature of 9-NO₂-cLA

The signaling capability of 9-NO₂-cLA is fundamentally rooted in its chemical structure. The addition of a strongly electron-withdrawing nitro group to the conjugated diene system creates an electron-deficient β-carbon. This structural feature confers electrophilic reactivity, allowing the lipid to undergo reversible Michael addition with highly nucleophilic thiols (thiolates) on target proteins 2[2].

The Keap1 Sensor Mechanism

Under basal conditions, Nrf2 is tethered in the cytoplasm by Keap1, an adaptor protein for the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, leading to continuous Nrf2 degradation. Keap1 contains several highly reactive cysteine residues (e.g., Cys151, Cys273, Cys288) that act as cellular redox sensors.

When 9-NO₂-cLA is introduced into the cellular milieu:

-

Targeted Alkylation: 9-NO₂-cLA selectively alkylates Keap1 via Michael addition. Research indicates that nitro-fatty acids predominantly target Cys273 and Cys288 on Keap1 3[3].

-

Conformational Shift: The covalent lipid adduct induces a conformational change in Keap1, disrupting its ability to present Nrf2 for ubiquitination.

-

Nuclear Translocation: Newly synthesized Nrf2 bypasses Keap1, accumulates, and translocates to the nucleus.

-

Gene Transcription: Nrf2 heterodimerizes with sMaf proteins and binds to the Antioxidant Response Element (ARE), driving the expression of phase II cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) 4[4].

Figure 1: Mechanism of Keap1-Nrf2 pathway activation via Michael addition by 9-NO₂-cLA.

Quantitative Comparison of Nitro-Fatty Acid Isomers

Not all nitro-fatty acids are created equal. The position of the nitro group and the degree of unsaturation strictly dictate the electrophilicity and the resulting signaling potency. Saturated nitro-lipids (e.g., 10-NO₂-SA) lack the conjugated double bond required for Michael addition and thus fail to activate Nrf2 [[5]](5].

Table 1: Comparative Nrf2 Activation Potency by NO₂-FA Derivatives

| Lipid Derivative | Structure / Saturation | Electrophilic? | Nrf2 Activation Potential | Downstream HO-1 Induction |

| 9-NO₂-cLA | Conjugated diene (18:2) | Yes | High (Potent at nM-μM ranges) | Robust induction |

| 12-NO₂-cLA | Conjugated diene (18:2) | Yes | High | Robust induction |

| 10-NO₂-OA | Mono-unsaturated (18:1) | Yes | Moderate to High | Significant induction |

| 10-NO₂-SA | Saturated (18:0) | No | None | No effect |

| Native CLA | Conjugated diene (18:2) | No | Negligible | Baseline |

Data synthesized from comparative macrophage and bone marrow cell assays across normoxic and hypoxic conditions5[5] 4[4].

Experimental Methodologies: A Self-Validating System

To accurately study the Keap1-Nrf2 axis, researchers must utilize highly pure regioisomers. The following protocols detail the biomimetic synthesis of 9-NO₂-cLA and its subsequent in vitro validation.

Protocol A: Biomimetic Acidic Nitration and Isolation of 9-NO₂-cLA

Causality Check: Why use acidic nitration? This method replicates the physiological conditions found in biological compartments such as lysosomes, ischemic tissues, and the gastric lumen during digestion 6[6].

Step-by-Step Methodology:

-

Reaction Setup: Suspend native conjugated linoleic acid (CLA) in a biphasic mixture. Ensure the environment is purged of oxygen (using Argon or N₂) to prevent unwanted lipid peroxidation.

-

Nitration Initiation: Introduce an aqueous acidified nitrite solution (NaNO₂ + HCl). The acidic environment generates nitrogen dioxide (•NO₂), the proximal nitrating species.

-

Monitoring: Stir the reaction continuously. Monitor progression via Thin Layer Chromatography (TLC) until the products are UV-active and yield a positive reaction to Griess reagent (indicating the presence of nitro groups).

-

Extraction: Quench the reaction and extract the lipid fraction using ethyl acetate. The resulting crude mixture will contain unreacted CLA, 9-NO₂-cLA, and 12-NO₂-cLA.

-

Preparative HPLC Separation: Critical Step. Because 9-NO₂-cLA and 12-NO₂-cLA possess different spatial orientations that alter their target binding kinetics, they must be separated. Utilize preparative HPLC (monitoring absorbance at 210 nm) to resolve the regioisomers. Collect fractions corresponding to the 9-NO₂-cLA peak.

-

Validation: Confirm the structure and (E,E)-configuration of the purified 9-NO₂-cLA using HPLC-MS/MS and 2D-NMR (COSY and HMQC) 7[7].

Protocol B: In Vitro Keap1-Nrf2 Activation Assay

Causality Check: Why use RAW264.7 macrophages? Macrophages are the primary sites of iNOS-dependent endogenous NO₂-cLA generation during inflammation, making them the most physiologically relevant model for this assay 4[4].

Step-by-Step Methodology:

-

Cell Culture: Seed RAW264.7 macrophages in 6-well plates and culture until 70-80% confluent.

-

Treatment: Treat cells with purified 9-NO₂-cLA in a dose-dependent manner (e.g., 1 µM, 5 µM, 10 µM) using methanol as a vehicle control. Include a native CLA control (10 µM) to prove that nitration is required for activity.

-

Incubation: Incubate for 4 to 6 hours for Nrf2 translocation analysis, or 12 to 24 hours for downstream HO-1/NQO1 protein expression.

-

Fractionation: Lyse cells and perform subcellular fractionation to separate cytosolic and nuclear extracts.

-

Western Blotting:

-

Probe the nuclear fraction for Nrf2 accumulation (using Lamin B1 as a loading control).

-

Probe the cytosolic fraction for HO-1 and NQO1 expression (using β-actin as a loading control).

-

Figure 2: Experimental workflow from biomimetic nitration to in vitro validation of Nrf2 activation.

Translational Implications for Drug Development

The targeted activation of the Keap1-Nrf2 pathway by 9-NO₂-cLA presents a highly attractive therapeutic avenue. Unlike broad-spectrum antioxidants that merely scavenge free radicals, 9-NO₂-cLA acts upstream to instigate a sustained, adaptive cytoprotective response. Because 9-NO₂-cLA is an endogenous metabolite—found naturally in human tissues and dietary sources like extra virgin olive oil 1[1]—it benefits from established metabolic clearance pathways, potentially offering a wider therapeutic window and lower toxicity compared to synthetic electrophilic drugs.

For drug development professionals, the structural framework of 9-NO₂-cLA serves as a blueprint for designing next-generation, lipid-based Nrf2 activators targeting chronic inflammatory, cardiovascular, and neurodegenerative diseases.

References

-

Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions ACS Publications[Link][5]

-

Biomimetic Nitration of Conjugated Linoleic Acid: Formation and Characterization of Naturally Occurring Conjugated Nitrodienes The Journal of Organic Chemistry (ACS)[Link][7]

-

In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation Redox Biology (via Udelar)[Link][4]

-

Nitro-fatty acid signaling: Therapeutic potential in inflammatory diseases Redox Biochemistry and Chemistry (via ResearchGate)[Link][2]

-

Olives and Olive Oil Are Sources of Electrophilic Fatty Acid Nitroalkenes PLOS ONE[Link][1]

-

Synthesis of 9- and 12-Nitro Conjugated Linoleic Acid: Regiospecific Isomers of Naturally Occurring Conjugated Nitrodienes ResearchGate[Link][3]

Sources

Methodological & Application

synthesis protocol for 9-nitro-9Z,11E-octadecadienoic acid

Application Note: Synthesis and Purification of 9-Nitro-Conjugated Linoleic Acid (9- -cLA)

Target Molecule: 9-nitro-9(E),11(E)-octadecadienoic acid (Note on Stereochemistry: While the biological precursor is often 9Z,11E-CLA, the nitration process and subsequent isolation typically yield the thermodynamically stable 9E,11E nitroalkene isomer due to the steric demand of the nitro group. This protocol targets the stable 9E,11E isomer used in drug development contexts.)

Part 1: Scientific Background & Mechanism[1]

9-Nitro-octadecadienoic acid (

-

Mechanism of Action: The electron-withdrawing nitro group at the C9 position activates the adjacent alkene (C9=C10) for reversible Michael addition with cellular nucleophiles, primarily cysteine thiols.

-

Key Pathway: Alkylation of cysteine residues (e.g., Cys273/Cys288) on Keap1 prevents Nrf2 ubiquitination, leading to Nrf2 nuclear translocation and the upregulation of antioxidant genes (HO-1, NQO1).

-

Therapeutic Relevance: Anti-inflammatory, anti-fibrotic, and cytoprotective properties.

Signaling Pathway Visualization

Caption: Mechanism of Nrf2 activation by 9-NO2-LA via electrophilic modification of Keap1.

Part 2: Safety & Precautions

-

Nitro Compounds: Aliphatic nitro compounds are potentially explosive under high heat or pressure. Work on small scales (<1g) initially.

-

Solvents: Nitromethane and chlorinated solvents are toxic. Use a fume hood.

-

Instability: Nitroalkenes are Michael acceptors and sensitive to nucleophiles (thiols, hydroxide) and heat. Avoid strong bases after the elimination step.

Part 3: Protocol A - Total Synthesis (High Purity)

This route, adapted from the Freeman and Schopfer groups, ensures regio- and stereochemical control. It utilizes a Henry Reaction (Nitroaldol) followed by a base-promoted elimination.

Materials Required

-

Reagents: Methyl 9-bromononanoate, Sodium Nitrite (

), Urea, (E)-2-Nonenal, 1,1,3,3-Tetramethylguanidine (TMG), Acetic Anhydride ( -

Solvents: DMSO, THF, Dichloromethane (DCM), Diethyl Ether.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 9-Nitrononanoate (Fragment A)

-

Dissolve methyl 9-bromononanoate (1.0 eq) in dry DMSO (0.5 M).

-

Add

(2.0 eq) and Urea (1.5 eq) (Urea increases solubility). -

Stir at ambient temperature for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Pour into ice water, extract with diethyl ether (

). Wash organic layer with water and brine. Dry over -

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the nitroalkane.

Step 2: Henry Reaction (Coupling) Objective: Connect the C9 nitro-fragment with the C9 aldehyde fragment.

-

Mix Methyl 9-nitrononanoate (Fragment A, 1.0 eq) and (E)-2-Nonenal (Fragment B, 1.2 eq).

-

Cool to

. Add catalyst TMG (0.2 eq).[1] -

Stir neat or in minimal THF at

for 24-48 hours. -

Observation: Formation of the

-hydroxy-nitro intermediate (diastereomeric mixture). -

Workup: Dilute with EtOAc, wash with 1N HCl (to remove TMG), then brine.

-

Purification: Flash chromatography (Silica, 10-20% EtOAc/Hexane).

Step 3: Dehydration to Nitrodiene (Elimination) Objective: Create the C9=C10 double bond with E-selectivity.

-

Dissolve the

-hydroxy-nitro intermediate in dry DCM. -

Add Acetic Anhydride (1.5 eq) and DMAP (catalytic) to acetylate the alcohol. Stir 1h.

-

Add a mild base (e.g., Sodium Acetate or slow addition of DBU at

if strict control is needed, though -

Critical Control: The thermodynamic product for nitroalkenes is Trans (E) . The conjugation with the existing C11=C12 bond stabilizes the 9E,11E system.

-

Purification: Flash chromatography (Silica, 0-5% EtOAc/Hexane). Note: Nitroalkenes are yellow oils.

Step 4: Hydrolysis (Deprotection) Objective: Convert methyl ester to free fatty acid without destroying the nitroalkene.

-

Enzymatic Hydrolysis (Preferred): Dissolve methyl ester in phosphate buffer/acetone mix. Add CAL-B (Lipase) . Stir at

. This avoids Michael addition of hydroxide ions. -

Chemical Hydrolysis (Alternative): Use LiOH in THF/Water at

, but monitor strictly to prevent polymerization. -

Isolation: Acidify to pH 3 with dilute HCl, extract immediately with hexane/ether.

Synthesis Workflow Diagram

Caption: Total synthesis workflow for 9-NO2-cLA using the Henry reaction strategy.

Part 4: Protocol B - Biomimetic Generation (Rapid)

Use this for generating standards or qualitative biological assays.

-

Substrate: Start with pure 9Z,11E-Conjugated Linoleic Acid (CLA) .

-

Nitration: Emulsify CLA (50 mg) in phosphate buffer (pH 7.4) with 10 mM

. -

Acidification: Slowly lower pH to 3.0 using HCl, or add acetic acid. Stir vigorously for 30 min.

-

Extraction: Extract with DCM.

-

Result: A mixture of 9-nitro and 12-nitro isomers. Requires HPLC purification (see below).

Part 5: Purification & Characterization

HPLC Purification Conditions

Separation of regioisomers (9-nitro vs 12-nitro) is critical.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5 |

| Mobile Phase A | Water + 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid |

| Gradient | 70% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm (Characteristic for nitro-diene chromophore) |

| Retention | 9-nitro elutes slightly earlier than 12-nitro (verify with standards) |

Characterization Data (Diagnostic)

-

UV-Vis:

~270 nm (conjugated nitro-diene). -

MS (ESI-):

m/z 324.2. -

1H NMR (

):-

7.54 ppm (d): Olefinic proton at C10 (adjacent to

- 6.34 ppm (dt): Olefinic proton at C11.

- 6.19 ppm (dd): Olefinic proton at C12.

-

2.65 ppm (t): Methylene protons at C8 (adjacent to

-

7.54 ppm (d): Olefinic proton at C10 (adjacent to

Part 6: Storage and Stability

-

Solvent: Store as a stock solution in Methanol or DMSO (50 mg/mL). Avoid protic solvents if basic.

-

Temperature:

is mandatory for long-term storage. -

Stability: Stable for >6 months in DMSO at

. Neat oils decompose/polymerize at room temperature within days.

References

-

Freeman, B. A., et al. (2021). "Synthesis of 9- and 12-Nitro Conjugated Linoleic Acid: Regiospecific Isomers of Naturally Occurring Conjugated Nitrodienes." Tetrahedron Letters.

-

Woodcock, S. R., et al. (2006).[2] "Synthesis of nitrolipids. All four possible diastereomers of nitrooleic acids: (E)- and (Z)-, 9- and 10-nitro-octadec-9-enoic acids."[2] Organic Letters, 8(18), 3931-3934.[3]

-

Schopfer, F. J., et al. (2018). "Nitro-fatty acids: New drug candidates for chronic inflammatory and fibrotic diseases." Nitric Oxide, 79, 31-37.

-

Cayman Chemical. "Product Information: 9(E),11(E)-9-nitro Conjugated Linoleic Acid."[4]

-

Bonacci, G., et al. (2011). "Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-kappaB signaling." J. Biol. Chem.

Sources

- 1. Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of nitrolipids. All four possible diastereomers of nitrooleic acids: (E)- and (Z)-, 9- and 10-nitro-octadec-9-enoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

Application Note: High-Sensitivity LC-MS/MS Detection and Quantification of Endogenous Nitro-Conjugated Linoleic Acid (NO₂-cLA)

Introduction & Biological Context

Nitro-fatty acids (NO₂-FAs) are pleiotropic, electrophilic lipid mediators formed endogenously through the reaction of unsaturated fatty acids with reactive nitrogen species 1. Among these, nitro-conjugated linoleic acid (NO₂-cLA) is the most abundant endogenous NO₂-FA, circulating in healthy human plasma at low nanomolar concentrations (1–3 nM) 2. NO₂-cLA is generated primarily from the dietary lipid conjugated linoleic acid (cLA) via gastric acidification in the presence of nitrite [[2]](), or through biomimetic nitration by activated macrophages expressing iNOS [[3]]().

Functionally, the nitroalkene moiety of NO₂-cLA undergoes reversible Michael addition with nucleophilic residues (e.g., cysteines on target proteins), leading to the activation of the Nrf2 antioxidant pathway and the inhibition of pro-inflammatory NF-κB signaling 3.

Biological formation and signaling pathway of endogenous NO2-cLA.

Analytical Challenges & Causality of Methodological Choices

Detecting endogenous NO₂-cLA presents three distinct analytical challenges that dictate our protocol design:

-

Low Abundance & Matrix Suppression : Endogenous levels are in the low nanomolar range 2.

-

Causality of Choice : We utilize targeted Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode to maximize the signal-to-noise ratio. A basic mobile phase additive (0.05% NH₄OH) is strictly required to drive the deprotonation of the carboxylic acid group, exponentially increasing ionization efficiency [[4]]().

-

-

Analyte Polarity & Partitioning : Classical biphasic lipid extractions (Folch or Bligh-Dyer) partition relatively polar NO₂-FAs into the discarded aqueous layer.

-

Causality of Choice : A single-phase liquid extraction using diethyl ether (DEE) and methanol ensures complete recovery of both non-polar and polar lipid species, preventing aqueous phase loss 4.

-

-

Electrophilic Instability : NO₂-cLA readily reacts with endogenous thiols (e.g., glutathione) [[5]]().

-

Causality of Choice : Extractions must be performed rapidly at 4°C, and samples are spiked immediately with an isotopically labeled internal standard ([¹⁵N]O₂-cLA) to account for any matrix-induced degradation or extraction losses, creating a self-validating quantitative system 6.

-

Self-validating extraction and LC-MS/MS workflow for NO2-cLA quantification.

Step-by-Step Protocol: Self-Validating Extraction & LC-MS/MS

Reagents & Standards

-

Solvents : LC-MS grade Methanol, Acetonitrile (ACN), Diethyl Ether (DEE), Isopropanol.

-

Additives : LC-MS grade Ammonium Hydroxide (NH₄OH).

-

Internal Standard (IS) : [¹⁵N]O₂-cLA 6.

Step 1: Sample Collection & IS Spiking

-

Collect whole blood in EDTA tubes, centrifuge at 2500 rpm (4°C, 15 min) to isolate plasma 5.

-

Transfer 150 µL of plasma to a pre-chilled glass vial.

-

Critical Step : Immediately spike with 5 µL of 100 nM [¹⁵N]O₂-cLA (yielding a final theoretical concentration of ~3.3 nM) to match expected endogenous levels 2. Vortex for 30 seconds.

Step 2: Single-Phase Liquid Extraction

-

Add 1.5 mL of a cold extraction mixture (Methanol:DEE, 1:1 v/v) to the spiked plasma 4.

-

Vortex vigorously for 3 minutes to precipitate proteins and simultaneously extract lipids.

-

Centrifuge at 4000 × g for 15 minutes at 4°C 4.

-

Carefully transfer the upper organic layer to a new glass tube. Avoid disturbing the protein pellet.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or vacuum centrifugation at room temperature 4.

Step 3: Reconstitution & LC-MS/MS Analysis

-

Reconstitute the dried lipid film in 50 µL of Methanol:Isopropanol (1:1 v/v). Vortex thoroughly 4.

-

Transfer to an autosampler vial equipped with a glass insert.

-

Inject 10 µL onto a reversed-phase C18 column (e.g., 1.7 µm, 2.1 × 100 mm) maintained at 40°C.

Quantitative Data Presentation & MRM Parameters

Table 1: LC-MS/MS MRM Transitions and Collision Energies

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion [NO₂]⁻ (m/z) | Collision Energy (V) | Reference |

|---|---|---|---|---|

| NO₂-cLA (Endogenous) | 324.2 | 46.0 | -25 | 6 |

| [¹⁵N]O₂-cLA (Internal Standard) | 325.2 | 47.0 | -25 | 2 |

| NO₂-[¹³C₁₈]LA (Alternative IS) | 342.2 | 46.0 | -25 | 6 |

Note: The primary product ion corresponds to the loss of the nitro group. The 9- and 12-NO₂-cLA regioisomers will typically co-elute or elute as closely spaced doublets 7.

Table 2: Liquid Chromatography Gradient Conditions

| Time (min) | Mobile Phase A (H₂O + 0.05% NH₄OH) | Mobile Phase B (ACN + 0.05% NH₄OH) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 85% | 15% | 0.3 |

| 1.0 | 85% | 15% | 0.3 |

| 5.0 | 0% | 100% | 0.3 |

| 6.5 | 0% | 100% | 0.3 |

| 6.6 | 85% | 15% | 0.3 |

| 8.0 | 85% | 15% | 0.3 |

(Adapted from validated NO₂-FA LC-MS/MS methods 4)

System Validation: The Electrophilic Shift Assay

To definitively prove that the detected m/z 324.2 → 46.0 signal is an electrophilic nitro-fatty acid (and not an isobaric artifact), a secondary validation tier is required.

-

Take a parallel 150 µL plasma sample.

-

Incubate with 500 mM β-mercaptoethanol (BME) for 30 minutes at 37°C prior to extraction 5.

-

Causality : BME forms a covalent Michael adduct with the nitroalkene moiety. True NO₂-cLA will exhibit a complete loss of the 324.2 → 46.0 signal, shifted to the adducted mass (+78 Da). If the peak remains unchanged, it is a non-electrophilic interference [[6]]().

References

-

7Biomimetic nitration of conjugated linoleic acid: formation and characterization of naturally occurring conjugated nitrodienes. SciSpace.

-

[[3]]() In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation. Colibri.

-

[[6]]() Olives and Olive Oil Are Sources of Electrophilic Fatty Acid Nitroalkenes. PLOS One.

-

1Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms. PMC.

-

4Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI.

-

5Nitro-fatty Acid Metabolome: Saturation, Desaturation, β-Oxidation, and Protein Adduction. PMC.

-

2Conjugated Linoleic Acid Modulates Clinical Responses to Oral Nitrite and Nitrate. PMC.

Sources

- 1. Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugated Linoleic Acid Modulates Clinical Responses to Oral Nitrite and Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 4. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]

- 5. Nitro-fatty Acid Metabolome: Saturation, Desaturation, β-Oxidation, and Protein Adduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Olives and Olive Oil Are Sources of Electrophilic Fatty Acid Nitroalkenes | PLOS One [journals.plos.org]

- 7. scispace.com [scispace.com]

Application Note: High-Sensitivity Quantification of 9-Nitro-9Z,11E-Octadecadienoic Acid in Tissue Samples

Abstract & Scientific Context

9-nitro-9Z,11E-octadecadienoic acid (

The Analytical Challenge:

Quantifying

-

Underestimation: Due to rapid metabolism (saturation/

-oxidation) and reversible Michael addition to cellular proteins and glutathione. -

Overestimation (Artifacts): Acidic extraction conditions can catalyze the nitration of abundant free linoleic acid by residual nitrite (

), generating "fake"

This protocol details a rigorous LC-MS/MS workflow using stable isotope dilution and artifact-suppression chemistry to ensure measurement accuracy.

Pre-Analytical Critical Control Points

Before beginning the extraction, you must prepare the "Stop Solution" to halt both enzymatic degradation and artifactual nitration.

The Artifact Suppression System

Standard lipid extraction uses acidic conditions (to protonate fatty acids). However, in the presence of tissue nitrite, this creates nitrating species.

-

Solution: Sulfanilamide . It scavenges nitrite ions immediately upon tissue disruption, preventing them from reacting with linoleic acid.

-

Antioxidant: BHT (Butylated hydroxytoluene) .[1] Prevents oxidative degradation of the polyunsaturated chain.

The Protein-Binding Problem

exists in two pools:-

Free/Esterified Pool: Lipid-soluble, extractable with organic solvents.

-

Protein-Adducted Pool: Covalently bound to Cysteine residues via Michael addition.[2]

-

Note: This protocol targets the Free/Esterified Pool . To measure the protein-bound pool, samples must undergo chemical release (e.g., HgCl

treatment) or proteolysis, which is outside the scope of this lipidomics-focused note.

Experimental Protocol

Materials & Reagents

-

Analyte Standard: 9-nitro-9Z,11E-octadecadienoic acid (Cayman Chemical or equivalent).

-

Internal Standard (ISTD):

or -

Extraction Solvent: Methanol (LC-MS grade), Chloroform (or Dichloromethane), Water.

-

Additives: Sulfanilamide, BHT, DTPA (chelator).

Workflow Visualization

Caption: Step-by-step extraction workflow emphasizing the critical addition of nitrite scavengers (Sulfanilamide) prior to cell lysis to prevent artifactual nitration.

Step-by-Step Extraction Procedure

-

Tissue Homogenization:

-

Weigh ~50-100 mg of frozen tissue.

-

Add 500

L of ice-cold Homogenization Buffer (PBS containing 50 mM Sulfanilamide and 100 -

Why? Sulfanilamide blocks nitrite; DTPA chelates transition metals that catalyze oxidation.

-

Add 500

L Methanol containing 0.01% BHT. -

Homogenize using bead beater or probe sonicator (keep on ice).

-

-

Internal Standard Spiking:

-

Add 10

L of -

Vortex for 10 seconds.

-

Self-Validation: Spiking before extraction corrects for extraction efficiency losses and ionization suppression.

-

-

Lipid Extraction (Modified Bligh-Dyer):

-

Add 1 mL Chloroform (

). Vortex vigorously for 1 min. -

Centrifuge at 3,000

g for 10 min at 4°C. -

Collect the lower organic phase (chloroform layer) into a fresh glass tube.

-

Re-extraction (Optional): Add another 1 mL

to the remaining aqueous phase, vortex, centrifuge, and combine with the first organic fraction to maximize recovery.

-

-

Drying & Reconstitution:

-

Evaporate the solvent under a gentle stream of Nitrogen (

) at 30°C. -

Reconstitute the residue in 100

L of Mobile Phase A/B (50:50) . -

Transfer to an LC vial with a glass insert.

-

LC-MS/MS Instrumentation & Settings

Philosophy: Nitro-fatty acids are electronegative. Negative Electrospray Ionization (ESI-) is the gold standard. We utilize Multiple Reaction Monitoring (MRM) for selectivity.

Chromatographic Conditions

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: Water + 0.1% Acetic Acid (or 5mM Ammonium Acetate).

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold 95% B

-

10.1 min: Re-equilibrate to 30% B

-

-

Flow Rate: 0.3 - 0.4 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole)

-

Ionization: ESI Negative Mode.

-

Source Temp: 350°C.

-

Capillary Voltage: -2.5 to -3.5 kV.

MRM Transitions:

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| 9- | 324.2 | 46.0 ( | 20 - 25 | Quantifier |

| 9- | 324.2 | 168.0 | 35 | Qualifier |

| ISTD ( | 342.2 | 46.0 ( | 20 - 25 | Reference |

Note: The loss of the nitro group (

Mechanistic Fragmentation Diagram

Caption: Collision-Induced Dissociation (CID) pathway. The nitro group is labile, yielding the characteristic nitrite ion (

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method:

Quality Control Criteria (Self-Validating System)

-

Linearity: Calibration curve (

) must have -

Recovery: Spike pure tissue homogenate with standard before vs. after extraction. Recovery should be >70%.

-

Artifact Check (The "Zero" Control): Run a "Blank" tissue sample spiked with non-nitrated Linoleic Acid and Nitrite (

) but without Sulfanilamide.-

Result: If you detect

in this sample, your artifact suppression failed. -

Requirement: If you use Sulfanilamide correctly, this signal should be <5% of LLOQ.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Artifactual nitration during extraction. | Ensure Sulfanilamide is added to the buffer before the tissue touches it. Check pH (keep neutral until extraction). |

| Low Sensitivity | Ion suppression from phospholipids. | Improve chromatographic separation (longer gradient). Perform SPE cleanup if LLE is insufficient. |

| Peak Tailing | Column interaction. | Add 5-10 mM Ammonium Acetate to the aqueous mobile phase to improve peak shape. |

| Retention Time Shift | pH drift in mobile phase. | Prepare fresh mobile phase daily. Nitro-fatty acids are sensitive to pH changes. |

References

-

Freeman, B. A., et al. (2008). Nitro-fatty acid formation and signaling.[1][2][3][4][5][6][7] Journal of Biological Chemistry, 283(23), 15515-15519. Link

-

Baker, P. R., et al. (2005). Fatty acid transduction of nitric oxide signaling: multiple reaction pathways and product ion mechanisms for nitro-fatty acid derivatives. Journal of Biological Chemistry, 280(51), 42464-42475. Link

-

Tsikas, D., et al. (2009). Nitro-fatty acids: formation, measurement and physiological relevance. Journal of Chromatography B, 877(26), 2776-2786. Link

-

Schopfer, F. J., et al. (2011). Detection and quantification of protein adduction by electrophilic fatty acids: mitochondrial generation of fatty acid nitroalkene derivatives. Free Radical Biology and Medicine, 50(10), 1285-1294. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics [frontiersin.org]

- 6. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

in vitro nitration of 9Z,11E-conjugated linoleic acid

Application Note: In Vitro Biomimetic Nitration of 9Z,11E-Conjugated Linoleic Acid

Abstract & Scientific Rationale

Nitrated fatty acids (

This electrophilicity allows

This guide details the biomimetic synthesis of

Chemical Principle: The Biomimetic Reaction

The synthesis relies on the generation of nitrating species from sodium nitrite (

The nitrogen dioxide radical (

-

9-nitro-9Z,11E-CLA

-

12-nitro-9Z,11E-CLA

Protocol: In Vitro Synthesis of -CLA

Safety Warning: Perform all steps in a chemical fume hood. Sodium nitrite is toxic. Chloroform and hexane are volatile and hazardous.

Materials & Reagents

-

Substrate: 9Z,11E-Conjugated Linoleic Acid (Free Fatty Acid form, >98% purity).

-

Nitrating Agent: Sodium Nitrite (

).[6] -

Acid: Hydrochloric Acid (1M HCl) or Acetic Acid.

-

Solvents: Hexane (HPLC grade), Methanol, Water (Milli-Q).

-

Gas: Nitrogen (

) for sparging.

Step-by-Step Methodology

1. Preparation of Lipid Solution (Biphasic System)

-

Dissolve 100 mg of 9Z,11E-CLA in 5 mL of Hexane .

-

Place the solution in a glass reaction vial with a magnetic stir bar.

-

Critical Step: Sparge the hexane solution with

gas for 10 minutes. Why? Oxygen competes with nitrite radicals and promotes lipid peroxidation (formation of oxo-derivatives) rather than nitration.

2. Preparation of Nitrite Solution

-

Prepare a 1 M solution of

in degassed Milli-Q water. -

Ensure the water is fresh and free of metal chelators which might alter radical generation.

3. The Nitration Reaction [2][3][6][7][8][9]

-

Add the aqueous

solution to the hexane-lipid mixture. (Target ratio: 5:1 molar excess of Nitrite to Lipid). -

While stirring vigorously to create an emulsion, add 1M HCl dropwise to lower the aqueous phase pH to ~3.0.

-

Observation: The aqueous phase may turn transiently blue (formation of

) before fading. -

Seal the vial under

atmosphere. -

Incubate at 37°C for 60 minutes with constant stirring.

4. Termination and Extraction

-

Stop the reaction by adding 5 mL of ice-cold saturated NaCl solution (brine).

-

Extract the organic layer (Hexane).[7]

-

Perform two additional extractions of the aqueous phase with 5 mL Hexane/Chloroform (1:1).

-

Combine organic layers and dry over anhydrous Sodium Sulfate (

). -

Evaporate solvent under a stream of

.

Protocol: Purification (Solid Phase Extraction)

The crude mixture contains unreacted CLA, oxidized byproducts, and the target

-

Conditioning: Use a Silica or C18 SPE cartridge. Condition with 6 mL Methanol followed by 6 mL Hexane.

-

Loading: Resuspend the dried crude lipid in a minimal volume of Hexane and load onto the cartridge.

-

Washing: Wash with 10 mL Hexane (removes non-polar impurities).

-

Elution: Elute the nitrated fatty acids with Hexane:Ethyl Acetate (80:20 v/v) . Note:

-CLA is slightly more polar than native CLA due to the nitro group. -

Drying: Evaporate the eluate under nitrogen and store at -80°C dissolved in Methanol.

Validation: LC-MS/MS Analysis

To confirm the synthesis, you must detect the specific mass transitions characteristic of

Instrument Parameters (Triple Quadrupole):

-

Ionization: Electrospray Ionization (ESI)

-

Polarity: Negative Mode (

) -

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)

Mobile Phase:

-

A: Water + 0.1% Acetic Acid[10]

-

B: Acetonitrile + 0.1% Acetic Acid[10]

-

Gradient: 40% B to 95% B over 10 minutes.

Mass Transitions (MRM):

| Compound | Precursor Ion ( | Product Ion ( | Identity Confirmation |

| 326.2 | 46.0 | Loss of | |

| 326.2 | 279.2 | Neutral loss of | |

| Native CLA | 279.2 | 279.2 | Unreacted starting material |

Note: The precursor mass of 326 corresponds to the nitrated adduct. Depending on the ionization energy, you may also observe m/z 324 if water elimination occurs readily.

Mechanism of Action & Signaling Pathways

The biological activity of

Figure 1: Synthesis and Signaling Workflow

Figure Caption: Left: Biomimetic synthesis of NO2-CLA via acidic nitration.[4] Right: Downstream signaling via electrophilic attack on cysteine residues, leading to Nrf2/PPAR

References

-

Woodcock, S. R., et al. (2014). Biomimetic Nitration of Conjugated Linoleic Acid: Formation and Characterization of Naturally Occurring Conjugated Nitrodienes.[10] Journal of Organic Chemistry. [Link]

-

Villacorta, L., et al. (2018). In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation.[12] Redox Biology. [Link]

-

Bonacci, G., et al. (2011). Electrophilic fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism. Journal of Biological Chemistry. [Link]

-

Schopfer, F. J., et al. (2011). Formation and signaling actions of electrophilic lipids. Chemical Reviews. [Link]

-

Delmastro-Greenwood, M., et al. (2014). Nitrite and nitrate-dependent generation of anti-inflammatory fatty acid nitroalkenes. Free Radical Biology and Medicine. [Link]

Sources

- 1. Inflammatory signaling and metabolic regulation by nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro-fatty acids: electrophilic signaling molecules in plant physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biomimetic Nitration of Conjugated Linoleic Acid: Formation and Characterization of Naturally Occurring Conjugated Nitrodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Data of detection and characterization of nitrated conjugated-linoleic acid (NO2-cLA) in LDL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjugated Linoleic Acid Modulates Clinical Responses to Oral Nitrite and Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation [twincore.de]

detecting protein-nitro-lipid adducts via mass spectrometry

Application Note: High-Fidelity Detection of Protein-Nitro-Lipid Adducts via Chemoproteomic Mass Spectrometry

Executive Summary

Nitroxidative stress generates reactive nitrogen species (RNS) that nitrate unsaturated fatty acids, yielding electrophilic nitro-fatty acids (NO₂-FAs), such as nitro-oleic acid (NO₂-OA) and nitro-linoleic acid (NO₂-LA). Unlike oxidative damage markers, these lipids act as potent signaling mediators by covalently modifying nucleophilic residues (Cysteine and Histidine) on key regulatory proteins (e.g., NF-κB, Nrf2, STING) via Michael addition .

The Analytical Challenge: Detecting these adducts is notoriously difficult due to:

-

Lability: The Michael adduct is reversible (via

-elimination) under standard high-pH proteomics workflows. -

Low Abundance: Stoichiometry is often sub-1%.

-

Ion Suppression: Lipophilic modifications can suppress peptide ionization or cause poor fragmentation.

The Solution: This guide details a Chemoproteomic "Click" Chemistry Workflow combined with Targeted LC-MS/MS . This approach bypasses the stability issues of direct detection by stabilizing the adduct via an alkyne-tagged probe, allowing for biotin-streptavidin enrichment and rigorous site-localization.

Mechanism of Action & Analytical Logic